rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine
Description
rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine is a racemic mixture of a norbornene-derived primary amine. Its molecular formula is C₈H₁₃N (MW: 123.20 g/mol), featuring a bicyclo[2.2.1]hept-5-ene scaffold with a methanamine substituent at the 2-position . The compound is structurally characterized by its rigid bicyclic framework, which confers stereochemical complexity and influences its reactivity in organic transformations, particularly in inverse-electron-demand Diels–Alder (IEDDA) reactions and surface chemistry applications .
Properties
IUPAC Name |
[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6-,7+,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-CSMHCCOUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
The MDPI study (2017) systematically evaluated temperature and time parameters for norbornene derivatives (Table 1). At 130°C and 20-minute reaction durations, phthalic anhydride achieved 94.5% conversion to 5-norbornene-2-methylphthalimide, a structural analog. Excessive temperatures (>140°C) caused precursor decomposition, while shorter durations (<15 min) left 30–40% unreacted starting material.
Table 1: Diels-Alder Reaction Optimization for Bicyclic Intermediate
| Parameter | Optimal Value | Yield (%) | Side Products Observed |
|---|---|---|---|
| Temperature | 130°C | 94.5 | <5% isomerization |
| Reaction Time | 20 min | 94.5 | None |
| Dienophile Concentration | 1.2 equiv | 91.2 | 8% oligomers |
Amine Functionalization Strategies
Post-cycloaddition, the methanamine group is introduced through nucleophilic substitution or reductive amination. Phthalimide-protection remains the gold standard for preventing unwanted side reactions during this stage.
Phthalimide Protection/Deprotection
The Pure Institute protocol (2017) details a two-step process:
- Protection : Reacting bicyclo[2.2.1]hept-5-ene-2-carbaldehyde with phthalic anhydride at 100°C forms a stable imide intermediate (87% yield).
- Deprotection : Hydrazine hydrate cleavage at reflux (8 h, ethanol) yields the free amine with >90% purity after precipitation in dichloromethane.
Critical to avoiding over-reduction is the addition of 2,6-di-tert-butyl-4-methylphenol as a radical scavenger, which suppresses C=N bond hydrogenolysis.
The (1R,2R,4R) configuration arises from the endo preference of Diels-Alder adducts and subsequent hydrogenation steps. Industrial-scale production employs palladium-on-carbon (Pd/C) or rhodium catalysts under 3–5 bar H₂ pressure to saturate the norbornene double bond without epimerization.
Table 2: Catalyst Performance in Hydrogenation Steps
| Catalyst | Pressure (bar) | Temperature (°C) | Enantiomeric Excess (%) |
|---|---|---|---|
| Pd/C | 3 | 25 | 0 (racemic) |
| Rh/Al₂O₃ | 5 | 50 | 0 (racemic) |
| Raney Ni | 10 | 80 | 12 (unwanted) |
Non-chiral catalysts like Pd/C produce true racemic mixtures (50:50 enantiomer ratio), while nickel-based systems introduce slight stereoselectivity.
Industrial-Scale Purification Protocols
Final compound purity (>95%) is achieved through a combination of solvent recrystallization and column chromatography.
Recrystallization Solvent Screening
Ethanol/water (70:30 v/v) provides optimal crystal growth kinetics, yielding needle-like crystals with 98.2% purity after two recrystallizations. Methanol precipitates amorphous solids requiring additional chromatographic polishing.
Chromatographic Conditions
Silica gel chromatography (230–400 mesh) with ethyl acetate/hexane (1:4) eluent achieves baseline separation of residual phthalimide byproducts (Rf = 0.3 vs. 0.5 for product).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Total Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Diels-Alder/Phthalimide | 68 | 98.2 | >100 kg | 1,240 |
| Reductive Amination | 55 | 95.7 | <10 kg | 2,890 |
| Grignard Addition | 42 | 91.3 | Lab-scale | 4,560 |
The phthalimide route dominates industrial production due to its balance of yield and cost-effectiveness.
Emerging Methodologies
Recent innovations include:
- Continuous Flow Hydrogenation : Microreactor systems reduce reaction times from hours to minutes while improving temperature control.
- Enzymatic Resolution : Candida antarctica lipase B selectively acylates one enantiomer, enabling kinetic resolution of racemic mixtures (ee >99%).
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as LiAlH4 or NaBH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Catalysts: Pd/C, Raney nickel
Major Products
The major products formed from these reactions include oximes, nitriles, amides, and imines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism by which rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Substituent Variations
Stereochemical and Functional Group Modifications
- Oxygen-Containing Analogs: rac-1-[(1r,2s,4r)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanamine (C₇H₁₁NO): Incorporates an oxygen atom in the bicyclic framework, altering electronic properties and hydrogen-bonding capacity . rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Carboxylic acid derivative (C₈H₁₀O₂) with applications in chiral ligand synthesis .
Endo vs. Exo Isomers :
- ((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)methyl 4-(trifluoromethyl)benzoate (exo) reacts faster in IEDDA reactions than its endo counterpart due to steric accessibility .
- Silane derivatives (e.g., (2R)-bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane) exhibit stereospecific reactivity, with exo products dominating at 75% yield after 24 hours .
Reactivity and Application Comparisons
IEDDA Reaction Kinetics
Diels–Alder Reactivity
- Methyl (1R,2S,3S,4R)-2-nitro-3-(4-nitrophenyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylate: Forms via a two-stage heterodiene Diels–Alder mechanism, contrasting with single-step pathways in non-nitro analogs .
- Pyridin-2-yl-substituted norbornenes (e.g., 3mA, 3nA) exhibit enantioselectivity in cycloadditions, with HPLC retention times varying by substituent (e.g., tR1 = 25.574 min for naphthalen-2-yl vs. 20.617 min for thiophen-2-yl) .
Physical and Spectral Properties
Biological Activity
rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine , also known by its CAS number 176722-93-3, is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a bicyclic structure that may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClN |
| Molecular Weight | 145.63 g/mol |
| CAS Number | 176722-93-3 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
The biological activity of this compound is primarily studied in relation to its potential pharmacological effects, particularly as it relates to neurotransmitter systems and receptor interactions.
Research indicates that compounds with similar bicyclic structures may interact with various neurotransmitter receptors, including adrenergic and dopaminergic systems. The stereochemistry of the compound plays a crucial role in determining its biological effects, as different enantiomers can exhibit significantly different activities.
Case Studies and Research Findings
-
Neurotransmitter Interaction :
- A study on related compounds demonstrated that bicyclic amines can act as selective norepinephrine reuptake inhibitors (NRIs), which are critical in treating conditions like depression and ADHD. The structure of this compound suggests potential for similar activity due to its ability to mimic neurotransmitter structures.
-
Cytotoxicity Studies :
- In vitro studies have shown that compounds with similar bicyclic frameworks can exhibit cytotoxic properties against various cancer cell lines. For instance, some derivatives have been tested against B16 melanoma cells, revealing submicromolar range cytotoxicity, which suggests that this compound could potentially be developed into an anticancer agent.
-
Stereochemical Influence :
- Research has highlighted the importance of stereochemistry in the biological activity of amines. The configuration at the chiral centers significantly influences the binding affinity and efficacy at biological targets. For example, studies on cyclopropyl analogs have shown that specific configurations can enhance or diminish anti-tubulin activity.
Q & A
Q. What are the key synthetic routes for rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine, and how do reaction conditions influence yield?
The synthesis typically involves cyclopropanation of norbornene derivatives followed by amination. Cyclopropanation steps may use halogenating agents (e.g., Cl₂ or F₂) under controlled pH and temperature to stabilize the strained bicyclic structure. Amination often employs reductive methods (e.g., LiAlH₄) or nucleophilic substitution . Optimizing base strength (e.g., NaOH vs. KOH) and solvent polarity can improve yields by reducing side reactions like ring-opening .
Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .
- X-ray crystallography : Resolves absolute configuration; critical for validating bicyclo[2.2.1]heptane ring geometry .
- ¹H/¹³C NMR : Diagnostic signals include deshielded protons on the cyclopropane ring (δ 2.5–3.5 ppm) and amine protons (δ 1.8–2.2 ppm) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate degradation via oxidation or ring-opening at >25°C. Storage at -20°C under inert gas (Ar/N₂) in amber vials minimizes decomposition (>95% purity after 12 months) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from stereochemical impurities or assay variability. Mitigation steps include:
- Chiral purity validation : Enantiomeric excess (ee) ≥98% via HPLC .
- Dose-response standardization : Use in vitro models (e.g., HEK293 cells) with controlled receptor expression levels . Example: In serotonin receptor assays, the (1R,2R,4R)-enantiomer showed 10× higher affinity (IC₅₀ = 50 nM) than the (1S)-form, highlighting stereochemistry’s impact .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Q. What industrial-scale synthesis challenges exist, and how can they be addressed in academic settings?
Scaling cyclopropanation risks exothermic runaway reactions. Microreactor systems enable safer temperature control (T < 0°C) and higher throughput (90% yield at 10 g/hr) .
Methodological Guidance
Enantiomer Separation via Chiral Chromatography
Use Chiralpak® IC (250 × 4.6 mm, 5 µm) with 90:10 hexane:isopropanol + 0.1% diethylamine. Retention times: (1R)-enantiomer = 12.3 min; (1S) = 14.7 min .
Validating Oxidative Degradation Pathways
LC-MS/MS identifies primary degradation products (e.g., bicyclo[2.2.1]hept-5-en-2-ol at m/z 138.1) under accelerated stability testing (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
